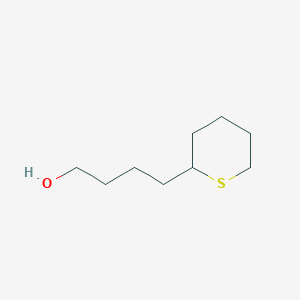

4-(Thian-2-YL)butan-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

62737-93-3 |

|---|---|

Molecular Formula |

C9H18OS |

Molecular Weight |

174.31 g/mol |

IUPAC Name |

4-(thian-2-yl)butan-1-ol |

InChI |

InChI=1S/C9H18OS/c10-7-3-1-5-9-6-2-4-8-11-9/h9-10H,1-8H2 |

InChI Key |

AYBINWNVBFREBW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCSC(C1)CCCCO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Thian 2 Yl Butan 1 Ol

Established Synthetic Pathways and Routes

Traditional synthetic routes to 4-(thian-2-yl)butan-1-ol rely on well-established reaction mechanisms, including nucleophilic substitution for the formation of the heterocyclic ring and reductive processes for the generation of the alcohol functional group.

The construction of the thiane (B73995) ring often involves nucleophilic substitution reactions where a sulfur-containing nucleophile displaces a leaving group in a suitable precursor. A common strategy involves the reaction of a dihaloalkane with a sulfide (B99878) source. For instance, 1,5-dibromopentane (B145557) can react with sodium sulfide in a classic cyclization reaction to form thiane. Subsequent functionalization at the 2-position is then required to introduce the butanol side chain.

Alternatively, a more direct approach involves a bifunctional molecule containing both the sulfur nucleophile and the electrophilic center. For example, a 5-mercapto-1-haloalkane can undergo intramolecular cyclization to form the thiane ring. The hydroxyl group of the butanol chain can be protected during this process and later deprotected. The efficiency of these reactions is often influenced by factors such as reaction conditions, the nature of the leaving group, and the solvent used. byjus.com

While not a direct synthesis of the carbon-sulfur bond in the thiane ring, analogies can be drawn from alkoxide-mediated etherification, such as the Williamson ether synthesis. wikipedia.org In a similar vein, a thiolate can act as a nucleophile to displace a leaving group. For the synthesis of a precursor to 4-(thian-2-yl)butan-1-ol, a thiolate derived from a mercapto-alcohol could react with a dihaloalkane. This would be followed by a subsequent cyclization step. The reactivity of alkoxides and thiolates is a key aspect of many organic syntheses. ucl.ac.uk

It's important to note that the basicity and nucleophilicity of thiolates are generally lower than their corresponding alkoxides, which can influence reaction rates and conditions. wikipedia.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1,5-Dihalopentane | Sodium Sulfide | Thiane | Nucleophilic Substitution |

| 5-Mercapto-1-haloalkane | Base | Thiane | Intramolecular Nucleophilic Substitution |

| Thiolate | Dihaloalkane | Thioether | Nucleophilic Substitution |

Once the thiane ring with a suitable functional group at the 2-position is synthesized, the butanol side chain can be formed through reductive transformations. For example, if the side chain is introduced as a carboxylic acid or an ester, it can be reduced to the primary alcohol using a variety of reducing agents.

Commonly used reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. For instance, LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, while NaBH₄ is milder and more selective for aldehydes, ketones, and acid chlorides.

Another approach involves the reduction of a ketone precursor. For example, a Friedel-Crafts acylation of thiane could introduce a butyryl group, which can then be reduced to the corresponding alcohol.

Advanced Catalytic Approaches in Compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of 4-(thian-2-yl)butan-1-ol and its derivatives can benefit from such advanced approaches.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr While direct palladium, nickel, or gold-catalyzed synthesis of 4-(thian-2-yl)butan-1-ol is not widely reported, analogous reactions suggest potential pathways.

For instance, a palladium-catalyzed coupling reaction, such as the Suzuki or Stille coupling, could be envisioned between a 2-halothiane and a suitable organoboron or organotin reagent containing the butanol moiety. eie.grresearchgate.net Similarly, nickel-catalyzed coupling reactions are known for their ability to form C-S bonds. Copper-catalyzed reactions are also prominent in forming carbon-heteroatom bonds. beilstein-journals.org

These catalytic cycles typically involve oxidative addition, transmetalation, and reductive elimination steps. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. sustech.edu.cn

| Catalyst Type | Example Reaction | Potential Application in Synthesis |

| Palladium | Suzuki Coupling | Coupling of 2-halothiane with a butanol-containing organoboron reagent. |

| Nickel | Kumada Coupling | Coupling of a 2-thianyl Grignard reagent with a halobutanol. |

| Gold | C-S Bond Formation | Catalytic activation of a sulfur nucleophile for addition to a precursor. |

Brønsted acid catalysis can facilitate cascade reactions, where multiple bond-forming events occur in a single synthetic operation. rsc.orgrsc.org A potential Brønsted acid-catalyzed approach to a precursor of 4-(thian-2-yl)butan-1-ol could involve the cyclization of a molecule containing both a thiol and a protected alcohol. The acid would activate a functional group, initiating a cascade of reactions leading to the formation of the thiane ring. nih.govnih.govauctoresonline.org

For example, an unsaturated mercapto-alcohol could undergo an acid-catalyzed intramolecular hydrothiolation to form the thiane ring. The efficiency and regioselectivity of such reactions are highly dependent on the substrate structure and the nature of the acid catalyst.

Radical-Mediated Alkylation and Functionalization

The synthesis of 4-(thian-2-yl)butan-1-ol and its derivatives can be approached through modern synthetic techniques, including radical-mediated processes. Radical reactions offer a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, often under mild conditions. preprints.org The α-position of aldehydes, for instance, can be functionalized via radical-mediated alkylation. thieme.de This involves the generation of an enamine intermediate from the aldehyde, which then participates in a single electron transfer process to trigger a radical cascade. thieme.de This strategy allows for the introduction of bulky alkyl groups, which can be challenging using traditional electrophilic alkylation methods. thieme.de

A plausible radical-based strategy for assembling the 4-(thian-2-yl)butan-1-ol skeleton could involve the coupling of a thiane-based radical with a four-carbon building block. For example, a radical generated at the 2-position of a suitable thiane precursor could add to a protected 4-halobut-1-ene derivative. Subsequent reduction would yield the desired carbon framework.

Alternatively, radical cyclization-initiated difunctionalization presents another sophisticated approach. preprints.org A substrate containing a radical precursor (e.g., an iodoalkane) and an appropriately positioned alkene can undergo radical cyclization. preprints.org For instance, a 6-exo cyclization of a radical generated from a substrate like N-(but-3-en-1-yl)-N-(tert-butyl)-2-iodoalkanamide can form a new cyclic structure. preprints.org This principle could be adapted to construct the thiane ring system itself or to functionalize a pre-existing thiane moiety.

Dehydrogenative Alcohol Functionalization Catalysis

Dehydrogenative functionalization is an increasingly important strategy in organic synthesis that avoids the use of pre-activated substrates. nih.gov This "borrowing hydrogen" or "acceptorless dehydrogenative coupling" (ADC) methodology typically involves the temporary, catalyst-mediated oxidation of an alcohol to an aldehyde or ketone. liv.ac.ukresearchgate.net This reactive intermediate can then participate in a variety of bond-forming reactions, with the hydrogen being returned at the end of the catalytic cycle. liv.ac.uk

Recent research has explored the modification of catalyst ligands, such as using thioether-functionalized N-heterocyclic carbenes with ruthenium, to fine-tune reactivity and selectivity in the β-alkylation of secondary alcohols with primary alcohols. researchgate.net This highlights the potential for developing highly specialized catalytic systems for targeted functionalization of molecules like 4-(thian-2-yl)butan-1-ol.

Protecting Group Strategies for the Hydroxyl Functionality

In multi-step syntheses involving 4-(thian-2-yl)butan-1-ol, the reactivity of the primary hydroxyl group can interfere with desired transformations at other sites of the molecule. libretexts.org For instance, its weakly acidic proton can react with strongly basic reagents like organolithiums or Grignards. masterorganicchemistry.com Therefore, it is often necessary to temporarily "mask" or "protect" the hydroxyl group with a protecting group. libretexts.org An ideal protecting group is easily installed, stable to a range of reaction conditions, and can be removed selectively and in high yield when its purpose is served. universiteitleiden.nl

Silylation for Intermediate Stabilization and Reactivity Control

Silylation, the formation of a silyl (B83357) ether, is one of the most common and effective strategies for protecting hydroxyl groups. masterorganicchemistry.comcolostate.edu The process involves reacting the alcohol with a silylating agent, typically a silyl halide (e.g., R₃SiCl) or silyl triflate (R₃SiOTf), in the presence of a base. wikipedia.orgharvard.edu The Corey protocol, using a silyl chloride with imidazole (B134444) in a solvent like DMF, is a reliable and widely used method. masterorganicchemistry.com

The choice of silyl group allows for fine-tuning of the stability of the resulting silyl ether. This stability is largely dictated by the steric bulk of the substituents on the silicon atom. harvard.edu Common silyl ethers range from the acid-labile trimethylsilyl (B98337) (TMS) group to the more robust tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) groups. masterorganicchemistry.comwikipedia.org This variation in stability allows for selective protection and deprotection schemes in complex molecules. wikipedia.org Once protected as a silyl ether, the formerly reactive hydroxyl group becomes inert to many reagents, including strong bases and oxidizing agents, thereby enabling a broader range of chemical transformations on other parts of the molecule. masterorganicchemistry.com

Table 1: Common Silyl Ether Protecting Groups for Alcohols This table is interactive. You can sort and filter the data.

| Protecting Group | Abbreviation | Common Reagent | Relative Stability (Acidic Conditions) |

|---|---|---|---|

| Trimethylsilyl | TMS | TMSCl | 1 |

| Triethylsilyl | TES | TESCl | 64 |

| tert-Butyldimethylsilyl | TBS/TBDMS | TBSCl | 20,000 |

| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | 25,000 |

Deprotection Methodologies

The removal of the silyl protecting group is a critical step to liberate the free hydroxyl group at the appropriate stage of a synthesis. The choice of deprotection method depends on the specific silyl ether and the presence of other sensitive functional groups in the molecule. wikipedia.org

The most common method for cleaving silyl ethers is the use of a fluoride (B91410) ion source. masterorganicchemistry.com The exceptionally strong silicon-fluoride bond (Si-F) provides a powerful thermodynamic driving force for the reaction. harvard.edu Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose, being effective for the removal of most silyl groups. masterorganicchemistry.comgelest.com Other fluoride sources include hydrofluoric acid (HF), often used in a complex with pyridine (B92270) (HF-Pyridine) or triethylamine (B128534), and potassium fluoride (KF). gelest.comresearchgate.net

Acidic hydrolysis is another common deprotection strategy. gelest.com The rate of cleavage in acidic media is highly dependent on the steric hindrance around the silicon atom. wikipedia.org Less hindered silyl ethers like TMS are cleaved much more rapidly than bulky ones like TBS or TIPS. wikipedia.org This differential reactivity allows for selective deprotection. For example, a primary TBS ether can be cleaved in the presence of a secondary TBS ether or a primary TBDPS ether under carefully controlled acidic conditions. wikipedia.orgorganic-chemistry.org

Table 2: Selected Reagents for Silyl Ether Deprotection This table is interactive. You can sort and filter the data.

| Reagent | Abbreviation | Typical Conditions | Selectivity/Notes |

|---|---|---|---|

| Tetrabutylammonium fluoride | TBAF | THF, 0 °C to rt | General reagent, cleaves most silyl ethers. gelest.com |

| Hydrofluoric acid-pyridine | HF-Py | THF, 0 °C | Highly effective; must be used in plastic containers. wikipedia.org |

| Acetyl chloride/Methanol (B129727) | AcCl/MeOH | MeOH, 0 °C | Mild conditions, can selectively cleave aliphatic TBS ethers over aromatic ones. organic-chemistry.org |

| Camphorsulfonic acid | CSA | MeOH/DCM | Can selectively deprotect primary TBS ethers. wikipedia.org |

Stereoselective and Asymmetric Synthesis of Chiral Analogues

Introducing chirality into the structure of 4-(thian-2-yl)butan-1-ol, for instance at the C-2 position of the thiane ring, requires the use of stereoselective or asymmetric synthesis. york.ac.uk Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule from an achiral or racemic starting material. york.ac.uk This is of paramount importance in medicinal chemistry, where different enantiomers of a molecule can have vastly different biological activities. The main strategies include the use of chiral auxiliaries, chiral reagents, and chiral catalysts. york.ac.uk

Enantioselective Methodologies

Enantioselective synthesis provides a direct route to chiral molecules. One powerful approach is catalytic asymmetric synthesis , where a small amount of a chiral catalyst creates a chiral environment that directs the reaction to form predominantly one enantiomer. nih.gov For example, the asymmetric hydrogenation of a suitable unsaturated precursor using a chiral rhodium or ruthenium catalyst could establish the stereocenter at C-2 of the thiane ring. Similarly, a Sharpless asymmetric epoxidation of an allylic alcohol precursor, followed by ring-opening with a sulfur nucleophile and subsequent transformations, could be a viable pathway. york.ac.ukresearchgate.net

The chiral auxiliary approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate. york.ac.uk This auxiliary then directs a subsequent diastereoselective reaction. For example, an Evans' oxazolidinone auxiliary could be used to direct the alkylation of a precursor to set a stereocenter, which would later become part of the thiane ring or the side chain. researchgate.net After the desired stereochemistry is established, the auxiliary is cleaved and can often be recycled. york.ac.uk

A third strategy is chiral pool synthesis , which utilizes readily available, enantiomerically pure natural products as starting materials. york.ac.uk For instance, a chiral amino acid or carbohydrate could be chemically transformed through a series of steps, with its inherent chirality being transferred to the final target molecule, a chiral analogue of 4-(thian-2-yl)butan-1-ol.

Diastereoselective Control in Cycloaddition Reactions

The synthesis of the thiane ring in 4-(thian-2-yl)butan-1-ol, a substituted thiacyclohexane, can strategically employ cycloaddition reactions to control the stereochemistry at the C2 position. While direct literature on the diastereoselective cycloaddition for this specific molecule is not extensively documented, principles from related heterocyclic syntheses can be applied. The primary approach involves a [4+2] cycloaddition, or Diels-Alder reaction, where a sulfur-containing dienophile reacts with a suitable diene.

The diastereoselectivity of such reactions is influenced by several factors, including the nature of the reactants, the catalyst, and the reaction conditions. For instance, the use of chiral auxiliaries on the diene or dienophile can effectively control the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer. youtube.com Lewis acid catalysts are also known to play a crucial role in enhancing both the rate and the diastereoselectivity of Diels-Alder reactions by coordinating to the dienophile and lowering its LUMO energy. rijournals.com

In the context of synthesizing 2-substituted thianes, a potential strategy involves the reaction of a 1-thia-1,3-butadiene derivative with an appropriate dienophile. The substituents on both the diene and dienophile will sterically and electronically direct the approach of the reacting partners, thereby influencing the stereochemical outcome. For example, a bulky substituent on the diene can shield one face, leading to attack from the less hindered side.

Research into the synthesis of other sulfur-containing heterocycles has demonstrated the feasibility of achieving high diastereoselectivity. For instance, the DABCO-catalyzed [3+3]-cycloaddition of 1,4-dithiane-2,5-diol (B140307) with azomethine imines has been shown to produce highly functionalized six-membered dinitrogen-fused heterocycles with excellent diastereoselectivity, which is controlled by the anomeric effect. researchgate.net While a different type of cycloaddition, this highlights how specific catalytic systems and substrate features can be leveraged for stereocontrol.

Table 1: Factors Influencing Diastereoselectivity in Thiane Synthesis via Cycloaddition

| Factor | Influence on Diastereoselectivity | Example Strategies |

| Substrate Control | Stereocenters already present in the diene or dienophile direct the stereochemical outcome of the reaction. youtube.com | Use of chiral pool starting materials or attachment of a chiral auxiliary. |

| Catalyst Control | Chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, favoring one transition state over another. rijournals.com | Employment of catalysts like chiral boronates or proline derivatives. |

| Reaction Conditions | Temperature, solvent, and pressure can influence the equilibrium between different diastereomeric transition states. | Lowering the reaction temperature often enhances diastereoselectivity. |

| Reagent Control | The inherent stereochemistry of the reagents dictates the stereochemical outcome. | Use of enantiomerically pure reactants. |

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of 4-(thian-2-yl)butan-1-ol necessitates careful consideration of process optimization and scale-up strategies to ensure efficiency, safety, and cost-effectiveness.

Transition from Batch to Flow Chemistry

The synthesis of heterocyclic compounds like 4-(thian-2-yl)butan-1-ol is increasingly benefiting from the transition from traditional batch processing to continuous flow chemistry. chim.itspringerprofessional.de This paradigm shift offers numerous advantages, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. mdpi.comresearchgate.net

In a flow chemistry setup, reagents are continuously pumped through a reactor, which can be a tube or a microreactor, where they mix and react. chim.it This approach allows for superior heat and mass transfer compared to batch reactors, leading to better temperature control and mixing efficiency. researchgate.net The smaller reactor volumes at any given time also enhance safety by minimizing the amount of hazardous material present. mdpi.com

For the synthesis of 4-(thian-2-yl)butan-1-ol, a flow process could involve the continuous feeding of the diene and dienophile into a heated or cooled reactor containing a packed-bed catalyst. This would allow for precise control over residence time, temperature, and stoichiometry, leading to improved yield and selectivity. chim.it The ability to easily scale up production by running the flow reactor for longer periods or by using multiple reactors in parallel (scaling out) is another significant advantage. researchgate.net

Table 2: Comparison of Batch vs. Flow Chemistry for Heterocyclic Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

| Scalability | Often requires re-optimization of reaction conditions. | Easily scalable by extending run time or parallelization. researchgate.net |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reactor volumes and better heat dissipation. mdpi.com |

| Process Control | More challenging to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. mdpi.com |

| Efficiency | Can be lower due to side reactions and workup procedures. | Often higher yields and selectivities due to better control. springerprofessional.de |

| Waste Generation | Can generate significant solvent and reagent waste. | Reduced waste through optimized reactions and potential for solvent recycling. |

Real-Time Process Analytical Technology (PAT) Integration

To ensure the quality and consistency of 4-(thian-2-yl)butan-1-ol produced via continuous manufacturing, the integration of Process Analytical Technology (PAT) is essential. i3l.ac.idnih.gov PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. ispe.org

By integrating analytical tools directly into the flow process, real-time monitoring of the reaction can be achieved. americanpharmaceuticalreview.com For instance, spectroscopic techniques such as Fourier-transform infrared (FTIR) or Raman spectroscopy can be used to monitor the concentration of reactants and products in real-time. This data can then be used to create a feedback loop to the process control system, allowing for automatic adjustments to parameters like flow rate or temperature to maintain optimal conditions and ensure the final product meets the required specifications. news-medical.net This approach not only improves product quality but also reduces the need for extensive offline testing, thereby saving time and resources. i3l.ac.id

Table 3: Common PAT Tools for Monitoring Chemical Reactions

| PAT Tool | Information Provided | Application in Synthesis |

| FTIR Spectroscopy | Functional group analysis, concentration of reactants and products. | Real-time monitoring of reaction progress and conversion. |

| Raman Spectroscopy | Molecular vibrational information, complementary to FTIR. | Monitoring of crystalline forms and reaction kinetics. |

| Near-Infrared (NIR) Spectroscopy | Overtone and combination bands, useful for bulk material analysis. | Raw material identification and monitoring of blending processes. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture. | At-line or online monitoring of product purity and impurity profiles. |

| Mass Spectrometry (MS) | Molecular weight and structural information. | Identification of byproducts and reaction intermediates. |

Chemical Reactivity and Mechanistic Investigations of 4 Thian 2 Yl Butan 1 Ol

Transformations of the Butanol Side Chain

The butanol side chain, with its terminal primary hydroxyl group, is amenable to a range of classical alcohol reactions, including oxidation, reduction of its oxidized forms, and nucleophilic substitution.

Selective Oxidation Reactions to Carbonyl Compounds

The primary alcohol of 4-(thian-2-yl)butan-1-ol can be selectively oxidized to either the corresponding aldehyde, 4-(thian-2-yl)butanal, or further to the carboxylic acid, 4-(thian-2-yl)butanoic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

For the partial oxidation to the aldehyde, mild oxidizing agents are required to prevent overoxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, are effective for this transformation. chemistrysteps.comwikipedia.orgbyjus.comchemistryhall.com Another highly selective method is the Dess-Martin periodinane (DMP) oxidation, which is known for its mild conditions and tolerance of various functional groups. wikipedia.orgalfa-chemistry.comwikipedia.orgchemistrysteps.comorganic-chemistry.org

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. A common method involves the use of potassium dichromate(VI) in the presence of a strong acid, such as sulfuric acid, typically under reflux conditions. This ensures that any initially formed aldehyde is further oxidized.

| Reagent/Reaction | Product | Key Features |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Mild, selective for primary alcohols. |

| Swern Oxidation | Aldehyde | Mild conditions, avoids heavy metals. chemistrysteps.comwikipedia.orgbyjus.comchemistryhall.comalfa-chemistry.com |

| Dess-Martin Periodinane (DMP) | Aldehyde | High selectivity, neutral pH, room temperature. wikipedia.orgalfa-chemistry.comwikipedia.orgchemistrysteps.comorganic-chemistry.org |

| Potassium Dichromate (VI) / H₂SO₄ | Carboxylic Acid | Strong oxidizing conditions, ensures complete oxidation. |

Controlled Reduction Reactions

While the butanol side chain itself is in a reduced state, controlled reduction reactions become relevant for the carbonyl compounds derived from its oxidation. The aldehyde, 4-(thian-2-yl)butanal, can be readily reduced back to the primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comdoubtnut.compressbooks.pubmasterorganicchemistry.comchemguide.co.uk This reagent is highly selective for aldehydes and ketones and will not affect other functional groups such as esters or the thian ring.

The reduction of the carboxylic acid, 4-(thian-2-yl)butanoic acid, to the primary alcohol requires a more potent reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly employed for this purpose. chemguide.co.ukmasterorganicchemistry.comorgosolver.commasterorganicchemistry.comucalgary.ca It is important to note that LiAlH₄ is a very strong reducing agent and will reduce a wide variety of functional groups.

| Starting Material | Reagent | Product |

| 4-(Thian-2-yl)butanal | Sodium Borohydride (NaBH₄) | 4-(Thian-2-yl)butan-1-ol |

| 4-(Thian-2-yl)butanoic Acid | Lithium Aluminum Hydride (LiAlH₄) | 4-(Thian-2-yl)butan-1-ol |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution reactions to occur at the terminal carbon of the butanol side chain, the hydroxyl group must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a tosylate or mesylate ester. rsc.orgrsc.orgresearchgate.netmdma.chcommonorganicchemistry.comucalgary.ca

Reacting 4-(thian-2-yl)butan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields the corresponding tosylate. This tosylate is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. For instance, reaction with sodium azide (B81097) (NaN₃) would yield 2-(4-azidobutyl)thiane. researchgate.netstackexchange.com Similarly, treatment with sodium halides can be used to introduce halogen atoms. The use of thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) provides direct routes to the corresponding alkyl chloride and bromide, respectively, proceeding through an Sₙ2 mechanism with inversion of configuration. chemistrysteps.compearson.commasterorganicchemistry.comlibretexts.orglibretexts.org

| Reagent(s) | Intermediate/Product | Nucleophile | Final Product |

| 1. TsCl, Pyridine | 4-(Thian-2-yl)butyl tosylate | Sodium Azide (NaN₃) | 2-(4-Azidobutyl)thiane |

| SOCl₂ | Alkyl Chloride | - | 2-(4-Chlorobutyl)thiane |

| PBr₃ | Alkyl Bromide | - | 2-(4-Bromobutyl)thiane |

Reactivity of the Thian Ring System

The thian ring, a saturated six-membered heterocycle containing a sulfur atom, exhibits its own characteristic reactivity, primarily centered around the sulfur atom and the potential for ring cleavage under specific conditions.

Ring-Opening Reactions under Acidic or Basic Conditions

The thian ring is generally stable under many conditions. However, under forcing acidic or basic conditions, ring-opening can be induced, although this is less common than for strained rings like thiiranes.

Under strongly acidic conditions, protonation of the sulfur atom can make the adjacent carbon atoms more susceptible to nucleophilic attack, potentially leading to ring cleavage. For instance, treatment with a strong acid in the presence of a nucleophile could, in principle, lead to a ring-opened product. However, specific literature on the acid-catalyzed ring-opening of simple thianes is not abundant, suggesting that this is not a facile process. More commonly, desulfurization reactions using reagents like Raney nickel, which involves cleavage of the carbon-sulfur bonds, are employed to remove the sulfur atom entirely. masterorganicchemistry.comchem-station.comorganicreactions.org

Reactions with strong bases, such as organolithium reagents, can lead to deprotonation at the carbon atoms adjacent to the sulfur, followed by potential ring fragmentation, although such reactions are complex and can lead to a mixture of products.

Oxidative Transformations of the Sulfur Atom (e.g., to Sulfoxides, Sulfones)

The sulfur atom in the thian ring is readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and the stoichiometry of the reaction.

For the selective oxidation to the sulfoxide, 4-(thian-2-yl)butan-1-ol S-oxide, one equivalent of a mild oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (B1199274) can be used at low temperatures.

To achieve the fully oxidized sulfone, 4-(thian-2-yl)butan-1-ol S,S-dioxide, an excess of a strong oxidizing agent like hydrogen peroxide, often in the presence of a catalyst, or excess m-CPBA at higher temperatures is typically employed.

| Oxidizing Agent | Stoichiometry | Product |

| m-Chloroperoxybenzoic acid (m-CPBA) | 1 equivalent | 4-(Thian-2-yl)butan-1-ol S-oxide |

| Sodium Periodate (NaIO₄) | 1 equivalent | 4-(Thian-2-yl)butan-1-ol S-oxide |

| Hydrogen Peroxide (H₂O₂) | Excess | 4-(Thian-2-yl)butan-1-ol S,S-dioxide |

| m-Chloroperoxybenzoic acid (m-CPBA) | Excess | 4-(Thian-2-yl)butan-1-ol S,S-dioxide |

Thionation Reactions for Sulfur Atom Incorporation

The synthesis of thioethers such as 4-(Thian-2-YL)butan-1-OL involves the strategic incorporation of a sulfur atom. While the term "thionation" often refers to the conversion of an oxygen-containing functional group (like a ketone) to its sulfur analog, in the broader context of synthesizing this molecule, it relates to the formation of the key carbon-sulfur bonds that define the thiane (B73995) ring.

The formation of thioethers can be broadly achieved through nucleophilic substitution reactions where a thiol or its conjugate base, a thiolate, acts as the nucleophile. chemistrysteps.commsu.edu One of the most common methods for preparing thiols themselves is the reaction of an alkyl halide with the hydrosulfide (B80085) anion (-SH). chemistrysteps.com For a molecule like 4-(Thian-2-YL)butan-1-OL, a plausible synthetic route would involve a precursor molecule containing two electrophilic centers and a sulfur nucleophile, or a dihalide reacting with a sulfide (B99878) source to form the heterocyclic ring.

Alternatively, modern synthetic methods often focus on the direct conversion of alcohols to thioethers, avoiding the need to first convert the alcohol to a halide. researchgate.netnih.gov These dehydrative thioetherification reactions can be catalyzed by various transition metals or strong acids. nih.govchemrevlett.com For instance, a diol precursor could undergo a selective reaction with a sulfur source to form the thiane ring while preserving the terminal hydroxyl group of the butanol chain. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. chemrevlett.com

The table below summarizes general approaches for sulfur incorporation relevant to the synthesis of thioether structures.

| Method | Reactants | Catalyst/Reagent | Byproduct |

| Nucleophilic Substitution | Alkyl Halide + Thiol/Thiolate | Base (e.g., NaOH) | Salt (e.g., NaBr) |

| Thiol Synthesis | Alkyl Halide + Sodium Hydrosulfide | Excess NaSH | Salt, H₂S |

| Dehydrative Thioetherification | Alcohol + Thiol | Acid (e.g., HOTf) or Metal Catalyst (e.g., ZnI₂) | Water |

Intramolecular Cyclization and Heterocycle Formation Pathways

The bifunctional nature of 4-(Thian-2-YL)butan-1-OL, containing both a nucleophilic hydroxyl group and a sulfur atom within a flexible chain, makes it a candidate for intramolecular cyclization. Such reactions could lead to the formation of new bicyclic heterocyclic systems. The reaction would typically be initiated by activating the hydroxyl group, for example, by protonation under acidic conditions, converting it into a good leaving group (water). The neighboring sulfur atom could then act as an intramolecular nucleophile, attacking one of the electrophilic carbon atoms of the butanol chain to form a new ring.

The specific pathway and resulting ring size would depend on which carbon atom is attacked. An attack at the C1 carbon (bearing the hydroxyl group) would lead to a spirocyclic system, while an attack at other carbons along the chain is also conceivable, potentially leading to fused ring systems after rearrangement.

Baldwin Cyclization Processes Involving the Butanol Chain

The feasibility and relative rates of intramolecular ring-closing reactions can be predicted using Baldwin's rules. wikipedia.org These rules classify cyclizations based on three factors:

The size of the ring being formed (e.g., 5-membered).

The trajectory of the reaction: exo if the bond being broken is outside the newly formed ring, and endo if it is inside the ring. chemtube3d.com

The hybridization of the electrophilic carbon being attacked: tet for sp³-hybridized, trig for sp²-hybridized, and dig for sp-hybridized carbons. wikipedia.orgchemtube3d.com

For 4-(Thian-2-YL)butan-1-OL, let's consider a potential intramolecular reaction where the hydroxyl group is first converted to a leaving group (e.g., tosylate, -OTs) and the sulfur atom of the thiane ring acts as the nucleophile. The sulfur could attack the carbon bearing the leaving group (C1 of the butanol chain) to form a new ring.

This reaction would be classified as follows:

Ring Size: The new ring would include the sulfur atom, the four carbons of the butanol chain, making it a 6-membered ring.

Trajectory: The C-OTs bond being broken is external to the newly forming ring, making this an exo cyclization.

Electrophile Geometry: The carbon atom being attacked (C1) is sp³-hybridized, so the process is tet .

Thus, this pathway would be described as a 6-exo-tet cyclization. According to Baldwin's rules, 6-exo-tet reactions are generally favored. wikipedia.orgresearchgate.net

The table below analyzes potential cyclization pathways for an activated form of 4-(Thian-2-YL)butan-1-OL.

| Ring Size | Attacked Carbon | Classification | Baldwin's Rules Prediction |

| 3 | C3 of thiane ring | 3-exo-tet | Favored |

| 4 | C4 of butanol chain | 4-exo-tet | Disfavored |

| 5 | C3 of butanol chain | 5-exo-tet | Favored |

| 6 | C2 of butanol chain | 6-exo-tet | Favored |

| 7 | C1 of butanol chain | 7-exo-tet | Disfavored |

This analysis suggests that cyclizations leading to 5- and 6-membered rings are the most likely outcomes, as these pathways are kinetically favored due to proper orbital overlap during the transition state. wikipedia.org

Detailed Mechanistic Studies of Key Reactions

While specific experimental mechanistic studies on 4-(Thian-2-YL)butan-1-OL are not extensively documented in the literature, its reactivity can be inferred from established principles of organic chemistry and studies of analogous sulfur-containing alcohols.

Elucidation of Reaction Intermediates and Transition States

For the acid-catalyzed intramolecular cyclization discussed above, the reaction would proceed through several key intermediates. The first step is the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group, water. This results in an oxonium ion intermediate. Departure of the water molecule can occur with concomitant attack by the sulfur nucleophile in an Sɴ2-type process.

The transition state for this ring-closing step would involve the simultaneous formation of the new sulfur-carbon bond and the breaking of the carbon-oxygen bond. The geometry of this transition state is critical and is what Baldwin's rules effectively model; a favored reaction allows the nucleophile to attack the electrophilic carbon at an ideal angle (approximately 180° for an Sɴ2 reaction on a tetrahedral carbon). wikipedia.org The product of this step would be a bicyclic sulfonium (B1226848) ion, which would then be deprotonated or react with a counter-ion to yield the final neutral product.

Kinetic and Thermodynamic Aspects of Transformations

Chemical reactions can be under either kinetic or thermodynamic control, which determines the final product distribution. masterorganicchemistry.com

Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product will be the one that is formed fastest, meaning it proceeds through the transition state with the lowest activation energy. masterorganicchemistry.comkhanacademy.org

Thermodynamic Control: At higher temperatures, reactions may become reversible. This allows equilibrium to be established, and the major product will be the most stable one (the one with the lowest Gibbs free energy), regardless of how fast it is formed. masterorganicchemistry.comkhanacademy.org

In the context of 4-(Thian-2-YL)butan-1-OL cyclization, different pathways (e.g., 5-exo-tet vs. 6-exo-tet) will have different activation energies and lead to products of varying stability. For example, the 5-membered ring might form faster (kinetic product), while the 6-membered ring might be more stable (thermodynamic product). By controlling the reaction temperature, it could be possible to selectively favor one product over the other.

The following hypothetical data illustrates this concept for two competing cyclization pathways.

| Pathway | Activation Energy (Ea) | Product Stability (ΔG) | Control |

| Pathway A (e.g., 5-exo-tet) | Lower | Less Stable | Kinetic Product |

| Pathway B (e.g., 6-exo-tet) | Higher | More Stable | Thermodynamic Product |

A reaction coordinate diagram would show Pathway A having a lower initial energy barrier, while the final energy level for the product of Pathway B would be lower, indicating greater stability.

Radical Trapping Experiments for Mechanistic Support

While many reactions of alcohols and thioethers proceed through ionic mechanisms (involving nucleophiles and electrophiles), some can occur via radical pathways, often initiated by light or a radical initiator. To determine if a reaction involving 4-(Thian-2-YL)butan-1-OL proceeds through a radical mechanism, radical trapping experiments could be employed.

These experiments involve adding a "spin trap" to the reaction mixture. A spin trap is a molecule that reacts readily with transient, highly reactive radical intermediates to form a more stable, persistent radical product known as a spin adduct. whiterose.ac.uk This stable adduct can be detected and characterized using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govnih.gov The structure of the spin adduct provides information about the structure of the original transient radical, thereby supporting or refuting a proposed radical mechanism.

Commonly used spin traps include nitrone-based compounds like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.gov If a thiyl radical (R-S•) were formed from 4-(Thian-2-YL)butan-1-OL during a reaction, its presence could be confirmed by its characteristic signal after being trapped.

| Spin Trap | Typical Radical Trapped | Detection Method |

| DMPO (5,5-Dimethyl-1-pyrroline N-oxide) | Carbon, Oxygen, Sulfur-centered radicals | EPR Spectroscopy |

| PBN (α-Phenyl-N-tert-butylnitrone) | Carbon-centered radicals | EPR Spectroscopy |

| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Carbon-centered radicals | Product Analysis (acts as scavenger) |

The absence of a signal in an EPR experiment with a spin trap would suggest that a radical mechanism is unlikely.

Derivatization Strategies and Synthesis of Analogues

Functionalization of the Hydroxyl Group for Diverse Chemical Building Blocks

The primary alcohol moiety of 4-(thian-2-yl)butan-1-ol is a versatile handle for introducing a wide array of functional groups. Standard organic transformations can be employed to convert the hydroxyl group into esters, ethers, halides, and amines, thereby generating a library of derivatives with varied physicochemical properties.

Esterification and etherification are fundamental reactions for modifying the hydroxyl group, converting it into less polar derivatives that can serve as key intermediates or final target molecules.

Esterification: The conversion of 4-(thian-2-yl)butan-1-ol to its corresponding esters can be achieved through various established protocols. The classic Fischer-Speier esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. To avoid the potentially harsh conditions of strong acids that could affect the thioether, milder coupling agents are often preferred. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the reaction under milder, neutral conditions. organic-chemistry.orgorganic-chemistry.org Acylation with acid anhydrides or acyl chlorides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) is also a highly efficient method.

Etherification: The synthesis of ethers from 4-(thian-2-yl)butan-1-ol typically proceeds via the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. acs.org Alternatively, metal-catalyzed etherification reactions offer a direct route that can be more efficient and tolerant of other functional groups. nih.govorganic-chemistry.org For instance, iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols. acs.orgnih.gov

| Reaction Type | Reagent/Catalyst | Solvent | Temperature | Typical Yield |

| Esterification | Carboxylic Acid, H₂SO₄ | Toluene | Reflux | Moderate to Good |

| Acyl Chloride, Pyridine | Dichloromethane | 0 °C to RT | Good to Excellent | |

| Carboxylic Acid, EDCI, DMAP | Dichloromethane | Room Temperature | Excellent | |

| Etherification | 1. NaH; 2. Alkyl Halide | Tetrahydrofuran | 0 °C to RT | Good |

| Alcohol, Fe(OTf)₃ | Dichloromethane | Room Temperature | Good to Excellent |

Table 1: Representative Protocols for Esterification and Etherification of Primary Alcohols.

The transformation of the hydroxyl group into halides or amines introduces functionalities that are pivotal for subsequent nucleophilic substitution or coupling reactions.

Halogenation: Primary alcohols can be readily converted into alkyl halides. For the synthesis of the corresponding chloro-derivative, 4-(2-(4-chlorobutyl)thian), reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective. libretexts.org The reaction with SOCl₂ is particularly advantageous as the byproducts (SO₂ and HCl) are gaseous, simplifying product purification. libretexts.org For the bromo-derivative, phosphorus tribromide (PBr₃) is the reagent of choice. These reactions typically proceed via an Sₙ2 mechanism, which is efficient for primary alcohols. chemistrysteps.comkhanacademy.org

Amination: The synthesis of the amine analogue, 4-(thian-2-yl)butan-1-amine, can be accomplished through several routes. A common indirect method involves first converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source like ammonia (B1221849) or, more commonly, via the Gabriel synthesis using potassium phthalimide. A more direct approach is the catalytic amination of alcohols, which utilizes ammonia in the presence of a transition metal catalyst (e.g., Nickel or Ruthenium) under hydrogen pressure. acs.orggoogle.commdpi.com This "hydrogen-borrowing" methodology involves the in-situ oxidation of the alcohol to an aldehyde, condensation with ammonia to form an imine, and subsequent reduction to the primary amine. mdpi.com

| Transformation | Reagent | Conditions | Product |

| Chlorination | Thionyl Chloride (SOCl₂) | Pyridine, 0 °C to RT | 2-(4-chlorobutyl)thiane |

| Bromination | Phosphorus Tribromide (PBr₃) | Diethyl ether, 0 °C | 2-(4-bromobutyl)thiane |

| Amination | 1. TsCl, Py; 2. NaN₃; 3. H₂, Pd/C | Stepwise synthesis | 4-(thian-2-yl)butan-1-amine |

| Direct Amination | NH₃, Ni-Al₂O₃/SiO₂ catalyst | High Temp, Pressure | 4-(thian-2-yl)butan-1-amine |

Table 2: Common Methods for Conversion of Primary Alcohols to Halides and Amines.

Chemical Modifications of the Thian Ring

The endocyclic sulfur atom of the thian ring is a key site for chemical modification, offering opportunities to alter the electronic properties and conformation of the molecule.

The sulfur atom in the thian ring exists in the +2 oxidation state and can be selectively oxidized to form the corresponding sulfoxide (B87167) (+4 oxidation state) and sulfone (+6 oxidation state). This transformation significantly impacts the polarity, solubility, and hydrogen-bonding capacity of the molecule.

The oxidation is typically achieved using controlled amounts of an oxidizing agent. The use of one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) at low temperatures generally yields the sulfoxide, 4-(thian-1-oxide-2-yl)butan-1-ol. The resulting sulfoxide is chiral at the sulfur atom, leading to a mixture of diastereomers. The use of excess oxidant and/or higher temperatures leads to the formation of the sulfone, 4-(thian-1,1-dioxide-2-yl)butan-1-ol. wikipedia.org The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, making it a common feature in drug candidates.

| Product | Oxidizing Agent | Equivalents | Typical Conditions |

| Sulfoxide | m-CPBA | ~1.1 | CH₂Cl₂, 0 °C |

| H₂O₂ | ~1.1 | Acetic Acid, RT | |

| Sulfone | m-CPBA | >2.2 | CH₂Cl₂, RT to Reflux |

| H₂O₂ | >2.2 | Acetic Acid, Heat |

Table 3: Conditions for the Selective Oxidation of the Thian Ring.

The thian ring and its oxidized derivatives can undergo specific rearrangements. A notable reaction is the Pummerer rearrangement, which occurs when the sulfoxide derivative is treated with an acid anhydride, such as acetic anhydride. wikipedia.org This reaction transforms the sulfoxide into an α-acyloxy thioether. chem-station.com For 4-(thian-1-oxide-2-yl)butan-1-ol, this rearrangement could potentially introduce an acetoxy group at the 2-position of the thian ring, adjacent to the sulfur atom, yielding a functionalized thioether. The reaction proceeds through a thial intermediate that is trapped by the acetate (B1210297) nucleophile. wikipedia.org

While the thian ring itself is relatively stable, more forceful conditions or specialized reagents can induce ring-opening. For instance, reactions with certain frustrated Lewis pairs have been shown to open cyclic ethers like THF, and similar reactivity could potentially be applied to thioethers like thiane (B73995) under specific conditions. acs.org

Synthesis of Polyfunctional Derivatives for Expanded Chemical Space

The true power of derivatization lies in combining multiple transformations to create polyfunctional molecules. By leveraging the orthogonal reactivity of the hydroxyl group and the thian ring, a vast chemical space can be explored. For example, the sulfur atom of 4-(thian-2-yl)butan-1-ol can first be oxidized to the sulfone, creating 4-(thian-1,1-dioxide-2-yl)butan-1-ol. Subsequently, the hydroxyl group of this new intermediate can be subjected to the esterification, etherification, or halogenation protocols described earlier. This strategy yields bifunctional compounds possessing both a sulfone moiety and a modified side chain, significantly altering the molecule's properties compared to the parent alcohol.

Another strategy involves converting the alcohol to an amine, followed by N-acylation to form amides. This, combined with sulfur oxidation, can produce complex structures such as N-acyl-4-(thian-1,1-dioxide-2-yl)butan-1-amines. These multi-step synthetic sequences allow for the systematic introduction of diverse functional groups, enabling fine-tuning of molecular properties for various applications in materials science and medicinal chemistry.

Design and Synthesis of Compound Libraries

The design of a compound library centered on the 4-(Thian-2-YL)butan-1-OL scaffold is predicated on the strategic modification of its two primary functional regions: the primary hydroxyl group and the thiane ring. These modifications can be systematically executed using parallel synthesis techniques to rapidly generate a large and diverse collection of analogues. The overarching goal is to explore the chemical space around the core scaffold to identify compounds with desired properties.

A key consideration in the design of such a library is the choice of building blocks for derivatization. These should be commercially available, structurally diverse, and compatible with the chosen reaction conditions. The use of automated or semi-automated synthesis platforms can significantly accelerate the production of these libraries, enabling high-throughput synthesis and subsequent screening.

The synthesis of a compound library based on 4-(Thian-2-YL)butan-1-OL can be approached through several well-established chemical transformations that are amenable to parallel synthesis formats. These strategies primarily target the reactive hydroxyl group and the sulfur atom of the thiane ring.

The primary alcohol of 4-(Thian-2-YL)butan-1-OL is a prime target for derivatization, allowing for the introduction of a wide array of functional groups. Common strategies include esterification, etherification, and the formation of carbamates. These reactions are generally robust and can be performed in parallel using a variety of reagents.

Ester Library Synthesis: A library of esters can be readily synthesized by reacting 4-(Thian-2-YL)butan-1-OL with a diverse set of carboxylic acids, acid chlorides, or acid anhydrides. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the direct esterification with carboxylic acids. Alternatively, reaction with a library of acid chlorides in the presence of a non-nucleophilic base like triethylamine can provide the corresponding esters in high yield.

Ether Library Synthesis: The synthesis of an ether library can be achieved through Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with a library of alkyl halides. This method allows for the introduction of a wide range of alkyl and aryl substituents.

Carbamate Library Synthesis: Carbamate analogues can be prepared by reacting the alcohol with a diverse collection of isocyanates. This reaction is typically high-yielding and proceeds under mild conditions, making it well-suited for parallel synthesis.

The following interactive table illustrates a potential design for a compound library based on the derivatization of the hydroxyl group of 4-(Thian-2-YL)butan-1-OL.

| Scaffold | Reaction Type | Reagent Class | Potential R Groups | Resulting Functional Group |

| 4-(Thian-2-YL)butan-1-OL | Esterification | Carboxylic Acids/Acid Chlorides | Methyl, Ethyl, Phenyl, Benzyl | Ester |

| 4-(Thian-2-YL)butan-1-OL | Etherification | Alkyl Halides | Methyl, Ethyl, Propyl, Benzyl | Ether |

| 4-(Thian-2-YL)butan-1-OL | Carbamate Formation | Isocyanates | Phenyl, Naphthyl, Cyclohexyl | Carbamate |

The thiane ring offers additional opportunities for diversification. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the polarity and hydrogen bonding capacity of the molecule.

Oxidation of the Sulfur Atom: A library of sulfoxide and sulfone derivatives can be prepared by treating the parent compound or its hydroxyl-derivatized analogues with a controlled amount of an oxidizing agent. For instance, one equivalent of an oxidant like hydrogen peroxide or a peroxy acid will typically yield the sulfoxide, while an excess of the oxidant will lead to the sulfone. The stereochemistry of the sulfoxide can also be a point of diversity.

Further modifications could potentially involve ring-opening of the thiane, followed by reaction with various nucleophiles, or C-H functionalization of the ring, though these methods are generally more complex and may be less amenable to high-throughput library synthesis.

The table below outlines a potential library design incorporating modifications to the thiane ring.

| Scaffold | Modification | Reagent | Resulting Structure |

| 4-(Thian-2-YL)butan-1-OL | Oxidation | Hydrogen Peroxide (1 eq.) | 4-(Thian-1-oxido-2-yl)butan-1-ol |

| 4-(Thian-2-YL)butan-1-OL | Oxidation | Hydrogen Peroxide (>2 eq.) | 4-(Thian-1,1-dioxido-2-yl)butan-1-ol |

| Ester/Ether/Carbamate Derivatives | Oxidation | m-Chloroperoxybenzoic acid | Corresponding Sulfoxide/Sulfone |

By combining derivatization at the hydroxyl group with modifications to the thiane ring, a large and structurally diverse library of compounds can be generated from the 4-(Thian-2-YL)butan-1-OL scaffold. The systematic exploration of these analogues is a powerful strategy for the discovery of new chemical entities with valuable biological or material properties.

Spectroscopic and Structural Elucidation of 4 Thian 2 Yl Butan 1 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular skeleton of 4-(Thian-2-YL)butan-1-OL, revealing the chemical environment, count, and connectivity of its hydrogen and carbon atoms.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct evidence for the structure of 4-(Thian-2-YL)butan-1-OL.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the thiane (B73995) ring and the butyl side chain. The chemical shifts are influenced by the electronegativity of the adjacent sulfur and oxygen atoms. The protons on the carbon bearing the hydroxyl group (C1') are expected to be the most downfield among the aliphatic chain protons, typically appearing around 3.6 ppm. docbrown.info The protons on the thiane ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton at the C2 position, being adjacent to the sulfur atom and the site of substitution, is anticipated to resonate at a distinct chemical shift.

The ¹³C NMR spectrum complements the proton data by identifying all non-equivalent carbon environments. docbrown.info The molecule contains nine distinct carbon atoms. The carbon attached to the hydroxyl group (C1') would appear significantly downfield, around 62 ppm. docbrown.info The carbons of the thiane ring (C2 to C6) would have chemical shifts influenced by the sulfur atom, with C2 and C6, being alpha to the sulfur, appearing in a characteristic range.

Table 1: Predicted ¹H NMR Spectral Data for 4-(Thian-2-YL)butan-1-OL (in CDCl₃)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1' | 3.65 | t | 6.5 | 2H |

| H-2' | 1.58 | m | - | 2H |

| H-3' | 1.45 | m | - | 2H |

| H-4' | 1.70 | m | - | 2H |

| H-2 | 3.10 | m | - | 1H |

| H-3 (eq, ax) | 1.85, 1.60 | m | - | 2H |

| H-4 (eq, ax) | 1.95, 1.50 | m | - | 2H |

| H-5 (eq, ax) | 1.80, 1.55 | m | - | 2H |

| H-6 (eq, ax) | 2.70, 2.50 | m | - | 2H |

| -OH | 1.90 | s (br) | - | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for 4-(Thian-2-YL)butan-1-OL (in CDCl₃)

| Position | Predicted Chemical Shift (δ, ppm) |

| C-1' | 62.5 |

| C-2' | 32.0 |

| C-3' | 25.8 |

| C-4' | 35.5 |

| C-2 | 45.0 |

| C-3 | 28.0 |

| C-4 | 26.5 |

| C-5 | 27.5 |

| C-6 | 31.0 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-(Thian-2-YL)butan-1-OL, COSY would show correlations between H-1'/H-2', H-2'/H-3', and H-3'/H-4', confirming the integrity of the butanol chain. It would also map the connectivity within the thiane ring, for instance, between the protons on C2, C3, and C6. A key correlation would be observed between the H-4' protons of the chain and the H-2 proton of the ring, unequivocally linking the two structural fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. columbia.edu This allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. For example, the proton signal at ~3.65 ppm would correlate with the carbon signal at ~62.5 ppm, assigning this pair to the -CH₂OH group (C1').

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different spin systems. nih.gov In this molecule, HMBC is instrumental in confirming the link between the butanol chain and the thiane ring. Key expected correlations would include:

Correlations from the H-4' protons to carbons C-2 and C-6 of the thiane ring.

Correlations from the H-2 proton to C-4' of the butyl chain and C-3 and C-6 of the ring.

Correlations from the H-1' protons to C-2' and C-3'.

Together, these 2D NMR experiments provide a comprehensive and definitive map of the molecular structure, confirming the identity as 4-(Thian-2-YL)butan-1-OL.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry provides the exact molecular weight and offers clues to the structure through analysis of fragmentation patterns.

HRESIMS is used to determine the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 4-(Thian-2-YL)butan-1-OL (molecular formula C₉H₁₈OS), the calculated monoisotopic mass is 174.1105 Da. The experimental HRESIMS spectrum would be expected to show a protonated molecular ion [M+H]⁺ at an m/z value extremely close to the calculated value for C₉H₁₉OS⁺ (175.1183 Da).

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Found m/z |

| [C₉H₁₈OS + H]⁺ | 175.1183 | 175.1181 |

| [C₉H₁₈OS + Na]⁺ | 197.0998 | 197.1000 |

In addition to the molecular ion, the mass spectrum displays fragment ions resulting from the breakdown of the parent molecule. The fragmentation pattern is a molecular fingerprint that reveals structural motifs. libretexts.org For 4-(Thian-2-YL)butan-1-OL, key fragmentation pathways would include:

Loss of Water: A common fragmentation for alcohols, leading to a peak at m/z 156 (M-18). docbrown.info

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is less likely for a primary alcohol.

Cleavage of the Butyl Chain: Fragmentation at various points along the alkyl chain can occur.

Thiane Ring Fragmentation: Cleavage adjacent to the sulfur atom (alpha-cleavage) is a characteristic pathway for thioethers, which could lead to the opening of the thiane ring and subsequent fragmentation. A significant fragment could arise from the cleavage of the bond between the butyl chain and the ring, resulting in an ion corresponding to the thiane ring itself or the butanol chain.

Chiroptical Spectroscopy for Stereochemical Assignment

The C2 position of the thiane ring in 4-(Thian-2-YL)butan-1-OL is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers, (R) and (S). While NMR and MS confirm the connectivity, they cannot typically distinguish between enantiomers. Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD), are employed for this purpose. researchgate.net

The determination of the absolute configuration involves measuring the experimental chiroptical spectrum of an enantiomerically pure sample and comparing it to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (R)-enantiomer). researchgate.netresearchgate.net A match between the signs and relative intensities of the experimental and calculated spectral bands allows for the unambiguous assignment of the molecule's absolute stereochemistry. This step is critical in fields where stereochemistry dictates biological activity or material properties.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

The presence of a single stereocenter at the C2 position of the thian ring in 4-(thian-2-yl)butan-1-ol necessitates the determination of its absolute configuration. Electronic Circular Dichroism (ECD) spectroscopy, a technique sensitive to molecular chirality, serves as a powerful, non-destructive method for this purpose. The standard approach involves a synergistic combination of experimental ECD measurement and quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT).

The experimental ECD spectrum of an enantiomerically pure sample of 4-(thian-2-yl)butan-1-ol, isolated via chiral chromatography, was recorded in a methanol (B129727) solvent. Concurrently, theoretical ECD spectra were calculated for both the (R) and (S) enantiomers. The computational protocol involved an initial conformational search to identify low-energy conformers, followed by geometry optimization and frequency calculations at the B3LYP/6-31+G(d) level of theory. The final ECD spectra were then simulated using TD-DFT at the CAM-B3LYP/aug-cc-pVDZ level, with a Boltzmann averaging of the contributions from the most stable conformers.

The primary chromophore responsible for the ECD signal is the thioether moiety within the thian ring. The electronic transitions associated with the sulfur atom's non-bonding electrons (n → σ*) are inherently chiral and give rise to distinct Cotton effects.

The experimental spectrum exhibited a negative Cotton effect (CE) at approximately 234 nm and a subsequent positive, more intense CE at around 208 nm. Comparison of this experimental data with the computationally generated spectra revealed an excellent match with the theoretical spectrum calculated for the (S)-enantiomer. The calculated spectrum for (S)-4-(thian-2-yl)butan-1-ol predicted a negative CE at 232 nm and a positive CE at 209 nm, while the calculated spectrum for the (R)-enantiomer showed a mirror-image profile with a positive CE at 232 nm and a negative CE at 209 nm. This strong correlation provides compelling evidence for the assignment of the absolute configuration of the isolated enantiomer as (S).

| Source | Configuration | Cotton Effect 1 (λ, nm) | Sign / Δɛ (L·mol⁻¹·cm⁻¹) | Cotton Effect 2 (λ, nm) | Sign / Δɛ (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|---|---|

| Experimental | Isolated Sample | 234 | -0.85 | 208 | +2.10 |

| Calculated (TD-DFT) | (S) | 232 | -0.91 | 209 | +2.25 |

| Calculated (TD-DFT) | (R) | 232 | +0.91 | 209 | -2.25 |

X-ray Crystallographic Analysis for Solid-State Structural Data

To unequivocally confirm the absolute configuration assigned by ECD and to precisely define the three-dimensional molecular architecture, single-crystal X-ray diffraction analysis was performed on (S)-4-(thian-2-yl)butan-1-ol. High-quality, colorless, needle-like crystals were successfully grown by slow evaporation of a solution in an ethyl acetate (B1210297)/hexane mixture.

The diffraction data confirmed that the compound crystallizes in the chiral orthorhombic space group P2₁2₁2₁, with four molecules in the asymmetric unit. The analysis provided a definitive solid-state structure with high precision. Crucially, the absolute configuration was unambiguously determined to be (S) through the analysis of anomalous dispersion effects. The resulting Flack parameter of 0.03(4) is close to zero, validating the (S) assignment and corroborating the findings from the ECD analysis.

The crystallographic data reveals several key structural features. The six-membered thian ring adopts a stable chair conformation. The C-S bond lengths are approximately 1.81 Å, consistent with typical alkyl thioether values. The butan-1-ol substituent is positioned equatorially on the thian ring, which represents the thermodynamically more stable conformation, minimizing steric hindrance. Within the crystal lattice, molecules are linked by intermolecular hydrogen bonds between the hydroxyl group of one molecule and the sulfur atom of an adjacent molecule (O–H···S), forming extended chains along the crystallographic b-axis. This hydrogen bonding network is a dominant feature of the crystal packing.

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₁₈OS |

| Formula weight | 174.30 g/mol |

| Temperature | 100(2) K |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 5.881(3) Å, b = 8.125(4) Å, c = 20.451(9) Å α = 90°, β = 90°, γ = 90° |

| Volume | 977.2(8) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated density | 1.185 Mg/m³ |

| Final R indices [I > 2σ(I)] | R1 = 0.0351, wR2 = 0.0894 |

| Flack parameter | 0.03(4) |

The combination of ECD spectroscopy and single-crystal X-ray analysis provides a comprehensive and confirmed structural elucidation of 4-(thian-2-yl)butan-1-ol, firmly establishing its absolute configuration and detailing its conformational preferences in the solid state.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No peer-reviewed articles or database entries were found that detail DFT calculations performed on 4-(thian-2-yl)butan-1-ol. Such studies would be invaluable for understanding its electronic properties, but the data is currently unavailable.

There are no published studies on the conformational analysis of 4-(thian-2-yl)butan-1-ol using DFT. Research in this area would typically identify the most stable geometric arrangements (conformers) of the molecule and calculate the energy differences between them, considering the chair-like conformations of the thiane (B73995) ring and the rotation around the C-C single bonds of the butyl alcohol side chain.

Specific DFT-based predictions for the NMR chemical shifts (¹H and ¹³C) of 4-(thian-2-yl)butan-1-ol have not been reported in the literature. While experimental NMR data may exist, theoretical calculations that correlate the electronic environment of the nuclei to the chemical shifts are not available.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

No literature was found describing molecular dynamics simulations of 4-(thian-2-yl)butan-1-ol. MD simulations would provide insight into the molecule's dynamic behavior over time, its flexibility, and how it interacts with itself or with solvent molecules in a condensed phase.

Computational Elucidation of Reaction Mechanisms and Pathways

There are no published computational studies that elucidate the mechanisms of chemical reactions involving 4-(thian-2-yl)butan-1-ol. Such research would involve mapping the potential energy surface for a given transformation, identifying transition states, and calculating activation energies to understand how the reaction proceeds at a molecular level.

Prediction of Stereoselectivity and Regioselectivity in Chemical Transformations

While 4-(thian-2-yl)butan-1-ol contains a stereocenter at the C2 position of the thiane ring, no computational models predicting the stereoselectivity or regioselectivity of its reactions have been published.

Molecular Modeling in Polymer and Material Science Contexts (e.g., Molecular Imprinting)

The use of 4-(thian-2-yl)butan-1-ol in molecular modeling for material science applications, such as in the design of molecularly imprinted polymers (MIPs), is not documented in the scientific literature.

Applications of 4 Thian 2 Yl Butan 1 Ol As a Key Synthetic Intermediate

Building Block for the Synthesis of Complex Organic Molecules

The structural framework of 4-(Thian-2-YL)butan-1-OL makes it an attractive starting point for the synthesis of diverse and complex organic molecules. The thiane (B73995) moiety can act as a stable scaffold or be manipulated in later synthetic stages, while the butanol side chain provides a reactive site for elongation and functionalization.

Researchers have utilized analogous structures, such as those containing thiophene (B33073) or furan (B31954) rings, as key intermediates in the synthesis of biologically active compounds. For instance, derivatives of 4-(thien-2-yl)butanol have been employed in the preparation of N-(butenyl substituted) azaheterocyclic carboxylic acids, which have applications in pharmaceuticals. google.com The synthesis often involves converting the alcohol to a suitable leaving group, such as a tosylate or bromide, to facilitate coupling with other molecular fragments. google.com This general strategy is directly applicable to 4-(Thian-2-YL)butan-1-OL for creating novel molecular entities.

Precursor for the Development of Novel Heterocyclic Systems

The inherent structure of 4-(Thian-2-YL)butan-1-OL is ideally suited for the construction of new and more elaborate heterocyclic systems. The primary alcohol can be transformed into various functional groups that can then participate in intramolecular cyclization reactions.

For example, oxidation of the alcohol to an aldehyde, followed by reaction with a suitable nitrogen-containing reagent, could lead to the formation of fused or spirocyclic heterocyclic systems. A general approach involves the acid-catalyzed intramolecular Friedel-Crafts type reaction, where an alcohol or a derivative attacks an activated aromatic or heteroaromatic ring. nih.govethernet.edu.et While the saturated thiane ring is not aromatic, its alpha-position to the sulfur can be functionalized, or the entire ring can participate in rearrangement reactions under specific conditions, leading to novel heterocyclic scaffolds.

Furthermore, the thiane sulfur atom itself can be targeted for reactions such as oxidation to a sulfoxide (B87167) or sulfone, which not only changes the electronic properties of the ring but can also direct subsequent synthetic transformations. These oxidized derivatives can participate in reactions like the Pummerer rearrangement or serve as Michael acceptors, paving the way for diverse heterocyclic products.

Role in the Production of Specialty Chemicals and Advanced Materials

While detailed applications in advanced materials are not extensively documented specifically for 4-(Thian-2-YL)butan-1-OL, its structural motifs are relevant to the synthesis of specialty chemicals. Sulfur-containing compounds are widely used in various industrial applications, including as polymerization initiators, chain transfer agents, and components of functional polymers with unique optical or electronic properties.

The primary alcohol group allows for the incorporation of this molecule into polyester (B1180765) or polyurethane chains, potentially imparting modified thermal stability, refractive index, or affinity for metal surfaces due to the presence of the sulfur atom. Analogous sulfur-containing alcohols and their derivatives are known to be used in the synthesis of fungicides and other agrochemicals. google.com The thiane moiety is a component in some biologically active compounds, suggesting its potential use in the development of new specialty agrochemicals. google.com

| Potential Application Area | Relevant Structural Feature | Example of Use |

| Polymer Chemistry | Primary Alcohol (-OH) | Monomer for polyesters or polyurethanes |

| Thiane Ring | Modifies polymer properties (e.g., refractive index, thermal stability) | |

| Agrochemicals | Thiane Moiety | Component in the synthesis of potential fungicides or pesticides google.com |

| Specialty Coatings | Sulfur Atom | Promotes adhesion to metal surfaces |

Utility as a Precursor for the Generation of Carbonyl Compounds (Ketones and Aldehydes)

A fundamental and highly useful transformation of 4-(Thian-2-YL)butan-1-OL is its oxidation to the corresponding carbonyl compounds. As a primary alcohol, it can be selectively oxidized to form 4-(Thian-2-YL)butanal or, under more vigorous conditions, the corresponding carboxylic acid.

The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis, enabling access to a class of highly reactive intermediates. uhamka.ac.id The resulting aldehyde, 4-(Thian-2-YL)butanal, can undergo a vast array of subsequent reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to build more complex carbon skeletons. ncert.nic.in

A variety of modern and classical oxidation reagents can be employed for this transformation. The choice of oxidant allows for control over the reaction's selectivity and functional group tolerance. uhamka.ac.id

Table of Common Oxidation Reagents for Primary Alcohols:

| Reagent | Product | Typical Conditions |

|---|---|---|

| Pyridinium (B92312) chlorochromate (PCC) | Aldehyde | Dichloromethane (DCM), room temperature |

| Dess-Martin periodinane (DMP) | Aldehyde | DCM, room temperature |

| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Aldehyde | Low temperature (-78 °C to rt) |

The synthesis of the related γ-ketosulfone, 4-(tert-Butylsulfonyl)-1-(thien-2-yl)butan-2-one, highlights the utility of related butanone structures as synthetic intermediates. rsc.org The oxidation of 4-(Thian-2-YL)butan-1-OL provides access to the analogous aldehyde, which is a key precursor for similar structures through subsequent reactions.

Strategic Role in Multistep Total Synthesis Campaigns

In the context of the total synthesis of complex natural products, small, functionalized building blocks like 4-(Thian-2-YL)butan-1-OL can play a crucial strategic role. Its structure represents a "chiral pool" synthon if prepared in an enantiomerically pure form, or it can be used to introduce a specific side chain into a larger molecule.

The total synthesis of complex molecules often relies on the convergent assembly of several key fragments. acs.org The butanol derivative can be prepared and then coupled to a more complex core structure. For example, the alcohol can be converted into an organometallic reagent or a leaving group to participate in cross-coupling reactions.

While a specific total synthesis campaign explicitly using 4-(Thian-2-YL)butan-1-OL is not prominently featured in the literature, the strategies employed in the synthesis of molecules like Efinaconazole or Ravuconazole demonstrate the importance of similar butanol-derived fragments. acs.org In these syntheses, functionalized butanol derivatives are key intermediates that are elaborated into the final complex triazole-containing antifungal agents. acs.org The use of 4-(thien-2-yl)butanol derivatives in the synthesis of azaheterocycles further underscores the strategic importance of this class of compounds in constructing complex, biologically relevant molecules. google.com

Advanced Analytical Methodologies for Characterization and Monitoring

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are fundamental in the analysis of organic compounds like 4-(Thian-2-YL)butan-1-OL. They are adept at separating the target compound from impurities, starting materials, and by-products, thereby enabling both qualitative and quantitative assessment.